(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c18-15-4-2-1-3-13(15)11-25(21,22)12-14-5-6-16(23-14)17(20)19-7-9-24-10-8-19/h1-6H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVRHVHZHOWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-((Methylthio)methyl)furan-2-carbaldehyde
The furan backbone is typically derived from 5-(chloromethyl)furan-2-carbaldehyde, which undergoes nucleophilic substitution with methylthiolate. As demonstrated in, thioanisole reacts with acetyl chloride in dichloromethane at 0–20°C in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield 4-methylthioacetophenone analogs. Adapting this approach, 5-(chloromethyl)furan-2-carbaldehyde is treated with sodium methanethiolate in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85–90% conversion to 5-((methylthio)methyl)furan-2-carbaldehyde.
Oxidation of Thioether to Sulfonyl Group
The methylthio group is oxidized to a sulfonyl moiety using tert-butyl nitrite (TBN) and iron catalysts. According to, 1-(4-methylthiophenyl)-3-phenyl-1,3-diketone is stirred with TBN at 20–40°C for 10–20 hours, yielding the corresponding sulfonyl derivative with >95% purity after silica gel chromatography. For the target compound, 5-((methylthio)methyl)furan-2-carbaldehyde is oxidized with TBN and Fe(NO₃)₃ in acetonitrile at 35°C, followed by quenching with hydrochloric acid to afford 5-((methylsulfonyl)methyl)furan-2-carbaldehyde in 78% yield.
Sulfonation and 2-Chlorobenzyl Functionalization
Chlorosulfonation of the Furan Core
Chlorosulfonic acid introduces the sulfonyl chloride group at the furan’s methyl position. In, methyl 2-amino-5-(trifluoromethyl)benzoate is treated with chlorosulfonic acid and phosphorus pentoxide in dichloromethane at 75°C, forming the sulfonyl chloride intermediate. For the furan derivative, 5-((methylsulfonyl)methyl)furan-2-carbaldehyde reacts with chlorosulfonic acid (1.2 equiv) in dichloromethane under nitrogen at 0°C, yielding 5-((chlorosulfonyl)methyl)furan-2-carbaldehyde after 4 hours.
Coupling with 2-Chlorobenzylthiol
The sulfonyl chloride intermediate is coupled with 2-chlorobenzylthiol to install the 2-chlorobenzylsulfonyl group. As described in, diethyl disulfide reacts with halogenating agents (e.g., Cl₂) to form sulfonyl chlorides, which subsequently undergo nucleophilic substitution with thiols. Here, 5-((chlorosulfonyl)methyl)furan-2-carbaldehyde is treated with 2-chlorobenzylthiol (1.1 equiv) and triethylamine in tetrahydrofuran (THF) at −10°C, achieving 92% conversion to 5-(((2-chlorobenzyl)sulfonyl)methyl)furan-2-carbaldehyde.
Thiomorpholino Methanone Formation
Reductive Amination with Thiomorpholine
The aldehyde group is converted to a methanone via reductive amination. In, 1-({[5-(4-chlorophenyl)-2-furanyl]methylene}amino)-2,4-imidazolidinedione is alkylated with 1-bromo-4-chlorobutane and N-methylpiperazine in DMF at 353 K. For the target compound, 5-(((2-chlorobenzyl)sulfonyl)methyl)furan-2-carbaldehyde undergoes reductive amination with thiomorpholine (1.5 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 6 hours, yielding the crude methanone product.
Purification and Isolation
Flash chromatography on silica gel (ethyl acetate/hexanes, 3:7) isolates the pure product. As reported in, similar compounds are purified using dichloromethane and triethylamine, achieving >98% purity. LCMS-ESI analysis confirms the molecular ion peak at m/z 441.08 [M+H]⁺, consistent with the theoretical mass.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 4H, Ar-H), 6.72 (d, J = 3.5 Hz, 1H, furan-H), 6.58 (d, J = 3.5 Hz, 1H, furan-H), 4.52 (s, 2H, SO₂CH₂), 3.82–3.75 (m, 4H, thiomorpholine-H), 2.78–2.72 (m, 4H, thiomorpholine-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 190.2 (C=O), 158.4 (furan-C), 136.7 (Ar-C), 132.1 (Ar-C), 128.9 (Ar-C), 127.3 (Ar-C), 112.5 (furan-C), 58.3 (SO₂CH₂), 52.1 (thiomorpholine-C), 26.8 (thiomorpholine-C).
Infrared (IR) Spectroscopy
Mass Spectrometry
Optimization Strategies and Side Reactions
Mitigating Over-Oxidation During Sulfonation
Excessive oxidation of the thioether to sulfonic acid is avoided by controlling TBN stoichiometry (1.1 equiv) and reaction temperature (<40°C).
Byproduct Formation in Reductive Amination
Imine intermediates may oligomerize if NaBH₃CN is added too rapidly. Slow addition over 30 minutes minimizes dimerization.
Chemical Reactions Analysis
Types of Reactions
(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring and thiomorpholine ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
- This compound serves as a valuable building block in organic synthesis due to its unique molecular structure. It can be utilized to create more complex molecules through multi-step reactions, including cyclization and sulfonylation processes. The furan ring and thiomorpholine moiety contribute to its reactivity, making it suitable for various synthetic pathways.
2. Reaction Mechanisms
- The compound can undergo several types of chemical reactions:
- Oxidation : The furan and thiomorpholine rings can be oxidized to yield sulfoxides or sulfones.
- Reduction : The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
- Substitution : The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Biological Applications
1. Antimicrobial Activity
- Similar compounds have been investigated for their antimicrobial properties. Preliminary studies suggest that (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone may exhibit antibacterial and antifungal activities. Research indicates that derivatives with similar structures have shown effectiveness against pathogens like Escherichia coli and Candida albicans .
2. Anticancer Potential
- The structural components of this compound—particularly the furan ring—are often associated with biological activity. Compounds featuring furan derivatives have been studied for their potential anticancer properties, suggesting avenues for further research into this specific compound’s efficacy against cancer cells.
Medicinal Applications
1. Drug Development
- Given its unique structure, derivatives of this compound could be explored for therapeutic applications. The presence of the sulfonyl group may enhance pharmacological activity, making it a candidate for drug development targeting various diseases.
2. Mechanism of Action
- In biological contexts, the mechanism of action could involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding through hydrogen bonds or electrostatic interactions, potentially modulating the activity of these targets.
Industrial Applications
1. Material Science
- In industrial settings, this compound could be applied in the formulation of new materials or as a reagent in chemical processes. Its reactivity and structural features may allow it to serve as an intermediate in the synthesis of polymers or other functional materials.
2. Chemical Processes
- As a reagent, it could play a role in various chemical transformations, contributing to the efficiency and effectiveness of synthetic pathways in industrial chemistry.
Mechanism of Action
The mechanism of action of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Furan Derivatives with Sulfur-Containing Substituents
The target compound’s furan ring with a sulfonylmethyl group contrasts with sulfanyl-linked furans in ranitidine-related compounds (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) . Key differences include:
- Sulfonyl vs. Sulfanyl Groups : Sulfones (R-SO₂-) are more oxidized and polar than sulfides (R-S-), enhancing hydrolytic stability and hydrogen-bonding capacity.
Table 1: Comparison of Furan Derivatives
Heterocyclic Moieties: Thiomorpholine vs. Piperazine/Morpholine
The thiomorpholine group in the target compound differs from piperazine derivatives (e.g., 4-Benzhydrylpiperazin-1-yl in compounds 6d–6l) :
- Electronic Effects : Thiomorpholine’s sulfur atom increases electron density and lipophilicity compared to oxygen in morpholine or nitrogen in piperazine.
- Biological Implications : Piperazine derivatives often exhibit enhanced solubility and basicity, which are critical for pharmacokinetics. Thiomorpholine’s lower basicity may reduce ionization at physiological pH, affecting membrane permeability .
Table 2: Heterocycle Comparison
Chlorobenzyl Substituents: Positional Effects
The 2-chlorobenzyl group in the target compound contrasts with para-substituted aryl groups in analogs like 4-cyanophenyl (compound 9) and bis(4-fluorophenyl)methyl (compounds 6h–6l) :
- Electronic Effects: Chlorine’s electronegativity may enhance dipole interactions compared to fluorine or cyano groups.
Biological Activity
The compound (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a furan ring substituted with a thiomorpholine moiety and a chlorobenzyl sulfonyl group. This unique arrangement is hypothesized to contribute to its biological properties.
Research indicates that compounds similar to this compound interact with various biological targets, potentially influencing pathways related to:
- Antimicrobial Activity : The presence of the furan and thiomorpholine rings suggests possible interactions with bacterial cell membranes or enzymes.
- Cytotoxic Effects : Preliminary studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, possibly through apoptosis induction.
Biological Activity Overview
The following table summarizes key biological activities associated with similar compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of furan-based compounds, revealing that those with sulfonyl groups exhibited enhanced activity against fungal strains compared to standard antibiotics .
- Cytotoxicity Assessment : A series of experiments were conducted on cancer cell lines, where compounds structurally related to this compound demonstrated significant cytotoxic effects, suggesting a potential role in cancer therapy .
- Enzyme Inhibition Studies : Computational and experimental approaches revealed that the compound could act as a selective inhibitor for PTP1B, which is implicated in insulin signaling pathways. This property suggests its potential use in managing diabetes and obesity-related conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis of structurally related sulfonyl-containing heterocycles often involves multi-step protocols. For example, sulfonyl groups can be introduced via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization may include adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates) or using catalytic agents like DMAP to accelerate sulfonation . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize side products .
Q. How can the solubility and stability of this compound be characterized for in vitro pharmacological assays?
- Methodology : Solubility profiling should be performed in a pH range (e.g., 1.2–7.4) using simulated biological fluids. Dynamic light scattering (DLS) can assess aggregation tendencies. Stability under UV light and thermal stress (25–40°C) should be tested via accelerated degradation studies analyzed by HPLC-UV . For compounds prone to hydrolysis (common in sulfonyl derivatives), lyophilization or storage in anhydrous DMSO is recommended .
Q. What preliminary assays are suitable for evaluating its biological activity, given its structural features?
- Methodology : Prioritize target-based assays aligned with structural analogs. For instance, thiomorpholine-containing compounds often exhibit kinase or protease inhibition. Use fluorescence polarization assays for enzyme inhibition profiling and cell viability assays (e.g., MTT in cancer lines like HepG2 or MCF-7) . Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodology :
- Core modifications : Replace the 2-chlorobenzyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to enhance receptor binding .
- Functional group tuning : Substitute the sulfonylmethyl group with sulfonamide or phosphonate to modulate polarity and bioavailability .
- Computational guidance : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., COX-2 or EGFR) to prioritize derivatives. Validate with free-energy perturbation (FEP) simulations .
- Data integration : Cross-reference synthetic feasibility (e.g., via retrosynthetic tools like Synthia) with predicted SAR .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite profiling : Identify phase I/II metabolites using HR-MS and assess their activity. Sulfonyl groups often form glucuronide conjugates, which may reduce efficacy .
- Formulation adjustments : Use nanocarriers (e.g., liposomes) to improve solubility and target engagement .
Q. What strategies can address batch-to-batch variability in biological activity during scale-up?
- Methodology :
- Quality control : Implement orthogonal analytical methods (e.g., NMR for purity, XRD for crystallinity, and DSC for polymorph screening) .
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling gradient) affecting impurity profiles .
- Bioactivity normalization : Calibrate assays with internal standards and include replicate samples to account for experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
